

X-ray crystallography of 4-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol

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An In-depth Technical Guide on the X-ray Crystallography of 4-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystallography of 4-aminobenzyl alcohol, a versatile intermediate compound with applications in pharmaceuticals and material science. This document outlines the crystallographic data for a recently identified polymorph, details the experimental protocols for its synthesis and crystallographic analysis, and presents a workflow for its preparation.

Crystallographic Data

A second polymorph of 4-aminobenzyl alcohol has been characterized by X-ray diffraction.[1][2] The crystal structure reveals a "herringbone" arrangement with stacks of hydrogen-bonded molecules.[1][2] The key crystallographic data are summarized in the table below.



Parameter	Value
Empirical Formula	C7H9NO
Formula Weight	123.15
Crystal System	Orthorhombic
Space Group	Pna2ı
Unit Cell Dimensions	
a	8.95051(15) Å
b	5.8248(1) Å
С	12.1645(2) Å
Volume	634.19(2) Å ³
Z	4
Temperature	125(1) K
Radiation	Cu-Kα
Goodness-of-fit on F ²	1.035
Final R indices [I > $2\sigma(I)$]	$R_1 = 0.0608$, $wR_2 = 0.1293$
R indices (all data)	$R_1 = 0.0611$, $wR_2 = 0.1294$
CCDC Deposit No.	1566675

Table 1: Crystal data and structure refinement details for a polymorph of 4-aminobenzyl alcohol.[1]

Molecular Structure and Hydrogen Bonding

The molecular structure of this polymorph of 4-aminobenzyl alcohol displays unremarkable bond lengths and angles.[1] The crystal packing is dominated by a hydrogen-bonding network. [1]

Experimental Protocols



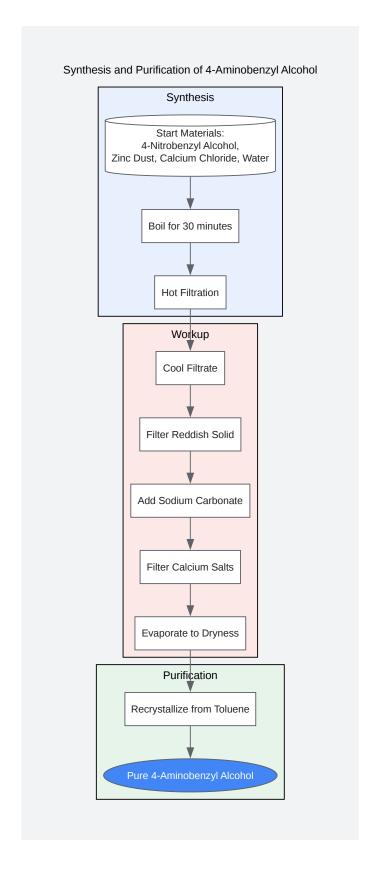
Synthesis of 4-Aminobenzyl Alcohol

The synthesis of 4-aminobenzyl alcohol was achieved through the reduction of 4-nitrobenzyl alcohol.[1]

Procedure:

- A mixture of 4-nitrobenzyl alcohol (10.0 g, 0.065 mol), zinc dust (80 g, 1.22 mol), and calcium chloride (8 g, 0.07 mol) in water (400 mL) was prepared.[1]
- The resulting solution was boiled for 30 minutes and then filtered while hot.[1]
- Upon cooling the filtrate, a reddish solid precipitated and was filtered off and discarded.[1]
- Sodium carbonate was added to the filtrate to precipitate calcium salts, which were subsequently filtered off.[1]
- The filtrate was evaporated to dryness, yielding an oil.[1]
- The crude product was recrystallized from toluene to afford a pale yellow solid.[1]





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Caption: Workflow for the synthesis and purification of 4-aminobenzyl alcohol.



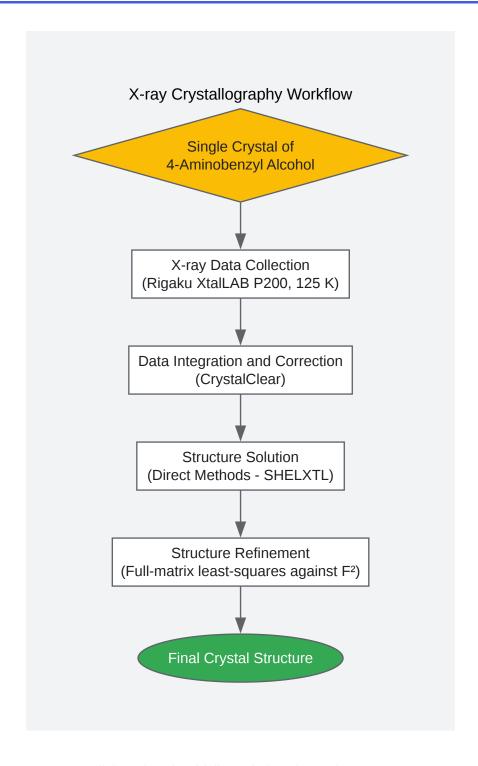
X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained directly from the recrystallization from toluene.[1]

Data Collection and Refinement:

- Instrument: Rigaku XtalLAB P200 with a Mercury CCD detector (confocal optics Cu-Kα radiation).[1]
- Temperature: 125 K.[1]
- Data Collection Method: ω/ϕ steps were used to collect area detector frames spanning at least a hemisphere of reciprocal space.[1]
- Data Integration: The data were integrated using CrystalClear software.[1]
- Corrections: Data were corrected for Lorentz, polarization, and long-term intensity fluctuations. Absorption effects were corrected based on multiple equivalent reflections.[1]
- Structure Solution: The structure was solved by direct methods using SHELXTL.[1]
- Refinement: The structure was refined by full-matrix least-squares against F². Carbon-bound hydrogen atoms were assigned riding isotropic displacement parameters and constrained to idealized geometries. The OH and NH hydrogen atoms were refined freely.[1]





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Caption: Workflow for the X-ray crystallographic analysis of 4-aminobenzyl alcohol.

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References

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- To cite this document: BenchChem. [X-ray crystallography of 4-aminobenzyl alcohol].
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